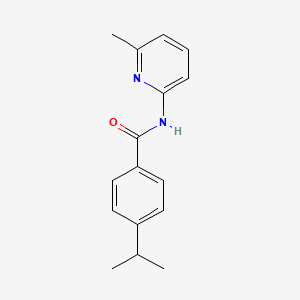

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11(2)13-7-9-14(10-8-13)16(19)18-15-6-4-5-12(3)17-15/h4-11H,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHYVGLAABGFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395531 | |

| Record name | N-(6-Methylpyridin-2-yl)-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540755-44-0 | |

| Record name | N-(6-Methylpyridin-2-yl)-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 6 Methylpyridin 2 Yl 4 Propan 2 Yl Benzamide

Retrosynthetic Analysis for N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond, as this is one of the most reliable bond-forming reactions in organic synthesis. amazonaws.com

This primary disconnection (C-N bond cleavage) breaks the molecule into two key synthons: an acyl cation synthon derived from the benzoyl moiety and an amino-pyridinyl anion synthon. These idealized fragments correspond to practical synthetic precursors, or reagents.

Disconnection of the Amide Bond:

Target Molecule: this compound

Precursors: 4-(propan-2-yl)benzoic acid (or a reactive derivative) and 2-amino-6-methylpyridine. nih.govresearchgate.net

These precursors are readily available or can be synthesized through straightforward methods. 2-Amino-6-methylpyridine is a common building block in heterocyclic chemistry. chemicalbook.com 4-(propan-2-yl)benzoic acid, also known as cumic acid, can be prepared by the oxidation of p-cymene. This retrosynthetic approach provides a direct and efficient blueprint for the forward synthesis.

Established and Proposed Synthetic Pathways to this compound

The forward synthesis based on the retrosynthetic analysis involves the coupling of the two primary precursors. The specific strategy for forming the amide bond is critical and can be approached in several ways.

The formation of the amide bond between 4-(propan-2-yl)benzoic acid and 2-amino-6-methylpyridine is the pivotal step in the synthesis. Standard amidation methods have been successfully employed for this class of compounds. nih.gov These strategies generally involve the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Two primary approaches are common:

Conversion to an Acyl Halide: The carboxylic acid is converted to a more reactive 4-(propan-2-yl)benzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with 2-amino-6-methylpyridine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is then displaced by the amine. This method is prevalent in peptide synthesis and medicinal chemistry due to its mild conditions and high efficiency. researchgate.net

Below is a table of common coupling reagents used in amide synthesis.

| Coupling Reagent Category | Examples | Byproducts | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Ureas (e.g., Dicyclohexylurea) | Widely used and cost-effective. DCC byproduct is poorly soluble, aiding removal but making it unsuitable for solid-phase synthesis. EDC and its byproduct are water-soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Hexamethylphosphoramide (HMPA) | Highly efficient but generate carcinogenic HMPA as a byproduct. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), TBTU | Tetramethylurea | Very popular due to high reactivity, fast reaction times, and reduced side reactions. peptide.com HATU is particularly effective at minimizing racemization. researchgate.net |

| Other | n-Propylphosphonic acid anhydride (T3P), Carbonyldiimidazole (CDI) | Phosphonic acids, Imidazole | T3P is noted for its high atom economy and ease of byproduct removal. CDI is a milder reagent. |

For the direct synthesis of this compound, the need for complex functional group interconversions (FGI) or protecting groups is minimal, as the starting materials are readily available and their primary functional groups are directly involved in the desired reaction.

However, in the synthesis of more complex analogues, FGI and protecting group chemistry become essential. ub.eduvanderbilt.edu

Protecting Groups: If either the benzoic acid or the aminopyridine precursor contained other reactive functional groups (e.g., a hydroxyl or another amino group), protection would be necessary to ensure chemoselectivity. For example, an auxiliary amino group would typically be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative, which can be removed under specific acidic or basic conditions, respectively, after the amide bond is formed. organic-chemistry.orgresearchgate.net The Boc group is a common choice, introduced using di-tert-butyl dicarbonate ((Boc)₂O) and removed with an acid like trifluoroacetic acid (TFA). researchgate.net

Functional Group Interconversions: FGI could be employed to synthesize derivatives. For instance, a nitro group on one of the aromatic rings could be reduced to an amine, or a bromo-substituent could be converted to a cyano group via a palladium-catalyzed cyanation reaction. vanderbilt.eduorganic-chemistry.org These transformations would allow for the creation of a library of analogues from a common intermediate.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. Key parameters for the amidation reaction include the choice of solvent, temperature, stoichiometry of reagents, and the specific coupling agent or activation method used. walisongo.ac.id

| Parameter | Influence on Reaction | Optimization Strategy |

| Coupling Reagent | Affects reaction rate, yield, and potential for side reactions (e.g., racemization if chiral centers are present). | Screen various classes of reagents (e.g., carbodiimides, uronium salts) to find the most effective one. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can be used with carbodiimides to increase efficiency and suppress side reactions. peptide.com |

| Solvent | Solubilizes reactants and influences reaction kinetics. Common solvents include dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). | Select a solvent in which all reactants are soluble. Green alternatives like 2-methyltetrahydrofuran (2-MeTHF) are increasingly preferred over halogenated solvents like DCM. |

| Temperature | Controls the rate of reaction. Most coupling reactions are run at room temperature, but cooling (0 °C) may be required to control exotherms, and heating may be needed for less reactive substrates. | Start at 0 °C during reagent addition and allow the reaction to warm to room temperature. Monitor reaction progress by TLC or LC-MS to determine the optimal temperature and time. |

| Base | Neutralizes acidic byproducts (e.g., HCl from acyl chloride routes or the proton from the carboxylic acid). | A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in a slight excess (1.1-1.5 equivalents). |

| Work-up/Purification | Removes unreacted starting materials, reagents, and byproducts. | A typical work-up involves an aqueous wash to remove water-soluble byproducts (like EDC-urea or salts), followed by drying of the organic layer and purification by column chromatography or recrystallization to obtain the pure product. |

Green Chemistry Approaches in the Synthesis of this compound and Related Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in Amide bond formation, a reaction frequently criticized for its poor atom economy due to the use of stoichiometric coupling agents, is a prime target for greener methodologies. walisongo.ac.idsigmaaldrich.com

Catalytic Direct Amidation: Instead of stoichiometric activators, catalytic methods are being developed. Boronic acids have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, with water being the only byproduct. scispace.com This process typically requires azeotropic removal of water to drive the reaction to completion. walisongo.ac.id

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amides. rsc.org Enzymes, such as lipases like Candida antarctica lipase B (CALB), can catalyze the formation of amide bonds under mild, often aqueous, conditions with high selectivity. nih.govnih.gov This approach avoids harsh reagents and protecting groups, significantly reducing waste. rsc.org

Use of Greener Solvents: Replacing hazardous solvents like DMF and DCM is a key green chemistry goal. Solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) are considered more environmentally benign alternatives. nih.gov In some cases, reactions can even be performed in water. chemrxiv.org

| Approach | Traditional Method | Green Alternative | Advantages of Green Approach |

| Activation | Stoichiometric coupling reagents (e.g., HATU, DCC) | Catalytic boronic acid | Reduces waste, improves atom economy, avoids toxic reagents. scispace.com |

| Catalysis | None (reagent-mediated) | Biocatalysis (e.g., Lipase) | Mild conditions, high selectivity, biodegradable catalyst, aqueous media. rsc.orgnih.gov |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, 2-MeTHF, CPME, or solvent-free conditions | Reduced environmental impact, lower toxicity, easier disposal. chemrxiv.org |

| Energy | Conventional heating | Microwave irradiation | Faster reaction times, often leading to higher yields and cleaner reactions. rsc.org |

Exploration of Analogues and Derivatives of this compound

The core structure of this compound has served as a template for the development of analogues, particularly in the search for novel antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Structure-activity relationship (SAR) studies have explored modifications to both the pyridine and benzamide (B126) portions of the molecule. nih.govnih.gov

The synthesis of these analogues follows the same fundamental amide bond formation strategies, coupling various substituted 2-amino-6-methylpyridines with a range of substituted benzoic acids.

Key areas of structural modification have included:

Substitution on the Benzamide Ring: The isopropyl group at the 4-position of the benzoyl ring has been replaced with other substituents to probe the electronic and steric requirements for biological activity. However, many structural variations to this part of the molecule were not well tolerated, suggesting a specific requirement for this group or a similar lipophilic substituent. nih.gov

Substitution on the Pyridine Ring: Modifications to the 6-methylpyridine ring have also been explored.

Replacement of the Amide Linker: In comparative studies, the central amide bond has been replaced with other linking groups, such as an alkyne, to compare structure-activity relationships between different chemical series. nih.govnih.gov

The table below summarizes some findings from SAR studies on related amide analogues.

| Compound Modification | Observation on mGluR5 Antagonist Activity | Reference |

| Replacement of the alkyne linker in MPEP with an amide linker | Resulted in analogues with moderate activity, prompting further exploration of the amide series. | nih.gov |

| Variations on the aryl amide portion | Most structural changes were not well-tolerated, indicating strict structural requirements for high affinity. | nih.gov |

| Discovery of potent amides | Despite the general intolerance to modification, specific potent amide analogues were identified (e.g., compounds 55 and 56 in the cited study). | nih.gov |

These explorations highlight the utility of the N-(6-methylpyridin-2-yl)benzamide scaffold as a starting point for chemical derivatization in drug discovery programs.

Design Principles for Strategic Structural Modifications

The design of novel analogues of this compound is underpinned by a set of established principles aimed at enhancing desired properties while minimizing potential liabilities. These principles guide the rational modification of the lead structure to improve potency, selectivity, and pharmacokinetic profiles. The thoughtful application of bioisosterism is a key strategy, allowing for the modulation of steric, electronic, and physicochemical properties. nih.govscispace.comresearchgate.netuniroma1.it

A primary consideration is the structure-activity relationship (SAR), which seeks to understand how specific structural features of the molecule contribute to its biological activity. For N-(pyridin-2-yl)benzamide analogues, SAR studies have revealed that the relative orientation of the pyridine and benzamide rings, as well as the nature and position of substituents on these rings, can significantly impact efficacy. nih.govnih.gov Modifications are often designed to probe and optimize interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Another critical design principle is the management of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Modifications may be introduced to enhance metabolic stability, for instance, by replacing metabolically labile groups with more robust bioisosteres. nih.gov For example, a tert-butyl group, which is susceptible to oxidation, might be replaced with a trifluoromethylcyclopropyl group to improve its metabolic half-life. nih.gov Solubility and membrane permeability are also key considerations, with modifications aimed at achieving an optimal balance for oral bioavailability.

Furthermore, minimizing off-target effects and potential toxicity is a central tenet of the design process. This can be achieved by introducing modifications that increase selectivity for the intended biological target or by replacing structural motifs associated with known toxicities. For instance, the replacement of a thiourea group with a cyanoguanidine group has been shown to eliminate toxicity in some cases. scispace.comresearchgate.net

The following table summarizes key design principles for the structural modification of this compound:

| Design Principle | Objective | Example Strategy |

| Structure-Activity Relationship (SAR) Exploration | Enhance potency and selectivity | Introduce diverse substituents on the pyridine and benzamide rings to probe key interactions with the biological target. |

| Pharmacokinetic (ADME) Optimization | Improve metabolic stability, solubility, and bioavailability | Replace metabolically vulnerable groups with bioisosteres; introduce polar or ionizable groups to modulate solubility. |

| Toxicity Reduction | Minimize off-target effects and adverse events | Replace known toxicophores with safer alternatives; enhance selectivity for the target protein. |

| Physicochemical Property Modulation | Fine-tune properties like lipophilicity and pKa | Introduce fluorine atoms or other electron-withdrawing/donating groups; utilize isosteric replacements to alter polarity. nih.gov |

Synthetic Methodologies for Novel this compound Analogues

The synthesis of novel analogues of this compound can be achieved through various established and modern synthetic methodologies. The core amide bond is typically formed through the coupling of a substituted benzoic acid derivative with a corresponding aminopyridine.

A common and straightforward method involves the activation of the carboxylic acid moiety of 4-(propan-2-yl)benzoic acid, followed by reaction with 2-amino-6-methylpyridine. nih.gov The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.commdpi.com The resulting acyl chloride is then reacted with 2-amino-6-methylpyridine in the presence of a base, such as triethylamine or pyridine, to afford the desired benzamide.

Alternatively, peptide coupling reagents can be employed for the amidation reaction. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of the amide bond under mild conditions. This approach is particularly useful when sensitive functional groups are present in the starting materials.

Modern catalytic methods are also being explored for the synthesis of N-(pyridin-2-yl)benzamides. For instance, metal-organic frameworks (MOFs) have been utilized as heterogeneous catalysts for amidation reactions. researchgate.net These methods offer advantages in terms of catalyst recyclability and sustainability.

Modifications to the 6-methylpyridine portion of the molecule can be explored to investigate the impact on biological activity and physicochemical properties. The methyl group at the 6-position can be a site for derivatization or replacement.

One approach involves the synthesis of analogues with different alkyl groups at the 6-position. This can be achieved by starting with the appropriately substituted 2-amino-6-alkylpyridine. For example, 2-amino-6-ethylpyridine or 2-amino-6-propylpyridine could be used in the amidation reaction with 4-(propan-2-yl)benzoyl chloride.

Furthermore, the electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing substituents. Halogenation of the pyridine ring, for instance, can be accomplished using various electrophilic halogenating agents. The introduction of other functional groups, such as methoxy or cyano groups, can also be explored to alter the electronic landscape of the molecule. nih.gov

The following table outlines potential modifications on the pyridine moiety and the corresponding synthetic precursors:

| Modification | Synthetic Precursor |

| Replacement of 6-methyl with other alkyl groups | 2-Amino-6-alkylpyridines |

| Introduction of halogens on the pyridine ring | Halogenated 2-amino-6-methylpyridines |

| Introduction of electron-donating/withdrawing groups | Substituted 2-amino-6-methylpyridines |

The benzamide phenyl ring offers another key site for structural modification. The introduction of various substituents can influence the molecule's interaction with its biological target and alter its pharmacokinetic profile.

Standard aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring of 4-(propan-2-yl)benzoic acid or a suitable precursor. For example, nitration followed by reduction can be used to introduce an amino group, which can then be further derivatized. Halogenation, such as bromination or chlorination, can provide a handle for further functionalization through cross-coupling reactions. nanobioletters.commdpi.com

The position of the propan-2-yl group can also be varied. For instance, analogues with the isopropyl group at the meta or ortho position of the benzoyl moiety could be synthesized starting from 3-(propan-2-yl)benzoic acid or 2-(propan-2-yl)benzoic acid, respectively.

The propan-2-yl (isopropyl) group on the benzamide phenyl ring is a lipophilic substituent that can be modified to fine-tune the molecule's properties. One strategy is to replace the isopropyl group with other alkyl groups of varying size and lipophilicity, such as cyclopropyl (B3062369), tert-butyl, or smaller alkyl groups like ethyl or methyl. drugdesign.org This can be achieved by starting with the corresponding 4-alkylbenzoic acid in the amide coupling reaction.

Bioisosteric replacements for the isopropyl group can also be considered to improve metabolic stability or other properties. For example, a cyclopropyl group can serve as a bioisostere for an isopropyl group. drugdesign.org

The central amide bond itself can be replaced with various bioisosteres to improve metabolic stability or alter hydrogen bonding patterns. Examples of amide bond bioisosteres include 1,2,3-triazoles, oxadiazoles, and retro-amides. nih.gov

The following table provides examples of potential isosteric and bioisosteric replacements for different parts of the this compound structure:

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole | Enhance metabolic stability, modulate hydrogen bonding properties. nih.gov |

| Pyridine | Thiophene, Furan, Pyrimidine | Alter electronic properties and hydrogen bonding capacity. drugdesign.org |

| Benzene (B151609) | Heteroaromatic rings (e.g., thiophene, pyridine) | Modulate physicochemical properties and explore alternative binding interactions. drugdesign.org |

| Isopropyl | Cyclopropyl, Trifluoromethyl | Fine-tune lipophilicity and metabolic stability. nih.govdrugdesign.org |

| Methyl | Hydrogen, Halogen, Methoxy | Modulate steric and electronic properties. |

Mechanistic Investigations of N 6 Methylpyridin 2 Yl 4 Propan 2 Yl Benzamide S Biological or Biochemical Action

Elucidation of Molecular Targets and Pathways for N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

There is no information available in the scientific literature identifying the specific molecular targets or biological pathways affected by this compound. Research on other N-pyridin-2-yl benzamide (B126) analogues has identified targets such as glucokinase, but these findings cannot be extrapolated to the specific molecule .

Target Identification Approaches (e.g., Proteomic Profiling, Affinity Pulldown)

No studies utilizing proteomic profiling, affinity pulldown, or other target identification techniques have been published for this compound.

Enzyme Inhibition or Activation Kinetics

Data on the enzyme inhibition or activation kinetics of this compound are not available. While related benzamide derivatives have been evaluated as enzyme inhibitors, no such kinetic studies have been reported for this compound.

Receptor Binding Assays

There are no published receptor binding assays detailing the affinity or selectivity of this compound for any biological receptor. Studies on different benzamide structures have shown interactions with various receptors, such as metabotropic glutamate (B1630785) receptors or serotonin (B10506) receptors, but this information is not applicable to the specified compound.

Cellular Pathway Modulation by this compound

Information regarding the modulation of cellular pathways by this compound is not available in the public domain.

Impact on Signal Transduction Cascades

No research has been published detailing the impact of this compound on any signal transduction cascades.

Gene Expression Perturbations by this compound

There are no available studies that have analyzed perturbations in gene expression following treatment with this compound.

Investigations into the Sub-cellular Localization and Distribution of this compound (pre-clinical)

The subcellular localization of a compound is a critical factor in understanding its mechanism of action, as it determines the potential molecular targets a compound can interact with. For this compound, a small molecule, its distribution within the cell is governed by its physicochemical properties, such as lipophilicity, charge, and size, which influence its ability to cross cellular membranes.

Pre-clinical investigations into the subcellular distribution of this compound would typically involve cell culture experiments. A common approach is the use of fluorescently-labeled analogues of the compound. By attaching a fluorescent tag, researchers can visualize the compound's localization within different cellular compartments using high-resolution confocal microscopy.

Another method involves subcellular fractionation. In this technique, cells are lysed, and the various organelles (e.g., nucleus, mitochondria, cytoplasm, microsomes) are separated by centrifugation. The concentration of the compound in each fraction can then be quantified using analytical methods like liquid chromatography-mass spectrometry (LC-MS). This provides quantitative data on the compound's distribution.

While specific experimental data on the subcellular localization of this compound is not currently available in the public domain, predictions can be made based on its structure. The presence of aromatic rings and an isopropyl group suggests a degree of lipophilicity, which might lead to accumulation in lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes. The pyridine (B92270) and amide moieties could engage in hydrogen bonding, potentially influencing its interaction with proteins in various compartments.

Table 1: Illustrative Data from a Hypothetical Subcellular Fractionation Study

| Cellular Compartment | Percentage of Total Compound (%) |

| Cytosol | 45 |

| Nucleus | 15 |

| Mitochondria | 25 |

| Microsomes (ER) | 10 |

| Plasma Membrane | 5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Multi-target Pharmacology of this compound (if applicable)

Multi-target pharmacology, also known as polypharmacology, is the ability of a single compound to interact with multiple biological targets. This is a common phenomenon for small molecules and can be responsible for both their therapeutic effects and potential side effects. Investigating the multi-target profile of a compound like this compound is a crucial step in its pre-clinical characterization.

Initial assessments of multi-target pharmacology often begin with computational approaches. By comparing the structure of this compound to databases of known ligands for various receptors, enzymes, and ion channels, potential off-target interactions can be predicted.

Following computational screening, experimental validation is essential. This typically involves screening the compound against a panel of diverse biological targets. For instance, kinase profiling services can assess the compound's activity against hundreds of different kinases, which are common off-targets for many drugs. Similarly, receptor binding assays can determine its affinity for a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

While the primary target of this compound might be a specific enzyme or receptor, it is plausible that it interacts with other proteins. For example, the benzamide and pyridine motifs are present in a variety of bioactive molecules that target different protein families. Therefore, a comprehensive understanding of its biological effects requires a thorough investigation of its target profile.

Table 2: Illustrative Data from a Hypothetical Kinase Profiling Screen

| Kinase Target | Inhibition (%) at 10 µM |

| Primary Target X | 95 |

| Kinase A | 62 |

| Kinase B | 48 |

| Kinase C | 15 |

| Kinase D | 5 |

This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates how data on multi-target interactions might be presented.

Structure Activity Relationship Sar Studies of N 6 Methylpyridin 2 Yl 4 Propan 2 Yl Benzamide and Its Analogues

Identification of Key Pharmacophoric Elements within N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric elements can be dissected into three main components:

The N-(6-methylpyridin-2-yl) group: This heterocyclic ring system serves as a crucial interaction domain. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the methyl group at the 6-position provides a specific steric bulk that can influence binding orientation and affinity. Studies on related compounds have retained the 2-methyl-6-pyridyl "a" ring in amide series due to favorable SAR profiles and concerns about potential toxicities associated with other heterocyclic rings like thiazole. nih.gov

The Amide Linker (-CONH-): The central amide bond is a rigid and planar unit that correctly orients the two aromatic rings relative to each other. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, both of which are critical for anchoring the ligand within a receptor's binding site. Replacing a flexible alkyne bond in previous antagonist generations (like MPEP) with the more rigid amide group was a key strategy in developing this class of compounds. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity of this compound Derivatives

Systematic modification of the substituents on the core scaffold is a classic strategy to probe the SAR and optimize potency.

The placement of functional groups on both the pyridine and benzoyl rings significantly affects biological activity. While specific data for this compound is part of a broader series, general trends can be inferred from studies on analogous mGluR5 antagonists. nih.gov Most structural variations to the amide template are generally not well tolerated, indicating a highly specific binding mode, though some potent amides have been discovered through careful modification. nih.gov

For the benzoyl moiety, moving the substituent from the para-position to the meta or ortho-positions often leads to a decrease in activity, suggesting that the para-position is optimal for interaction with a specific hydrophobic pocket in the target receptor. Similarly, modifications on the pyridine ring, such as altering the position of the methyl group, can disrupt favorable interactions.

Table 1: Effect of Positional Isomerism on a Representative Benzamide (B126) Core Note: This table is illustrative, based on general findings in related chemical series, as specific positional scanning data for the title compound is not publicly detailed.

| Compound Analogue | Substituent Position on Benzoyl Ring | Relative Activity Trend |

|---|---|---|

| Analogue 1 | 4- (para) | High |

| Analogue 2 | 3- (meta) | Moderate to Low |

| Analogue 3 | 2- (ortho) | Low / Inactive |

The size (steric effects) and electronic properties (electron-donating or electron-withdrawing nature) of substituents are pivotal in modulating the activity of this compound derivatives. nih.govmsu.edu

Steric Effects: The bulkiness of the substituent on the benzoyl ring influences how well the molecule fits into its binding site. Replacing the isopropyl group with a smaller methyl group or a larger tert-butyl group can lead to a loss of potency. This suggests that the isopropyl group has an optimal size for filling a specific hydrophobic pocket without causing steric clashes. rsc.org

Electronic Effects: The electronic nature of the substituent affects the electron density of the aromatic ring and the properties of the amide linker. rsc.org Introducing electron-withdrawing groups (e.g., -CN, -Cl) or electron-donating groups (e.g., -OCH₃) at the para-position of the benzoyl ring can significantly alter binding affinity. For instance, in related series, a 3-cyano (CN) substitution was found to be important for potent activity. nih.gov This indicates that electronic interactions, such as dipole-dipole or hydrogen bonding, are as critical as hydrophobic interactions.

Table 2: Influence of Steric and Electronic Substituent Changes on Biological Activity Note: This table illustrates general principles observed in analogous aryl amide series.

| Benzoyl Ring Substituent (R) at 4-position | Primary Effect | General Impact on Activity |

|---|---|---|

| -H | Baseline | Moderate |

| -CH₃ (Methyl) | Small Steric Bulk, Weakly Donating | Lower than Isopropyl |

| -CH(CH₃)₂ (Isopropyl) | Optimal Steric Bulk | High |

| -C(CH₃)₃ (tert-Butyl) | Large Steric Bulk | Low |

| -Cl (Chloro) | Electron-Withdrawing, Steric Bulk | Variable, can increase activity |

| -CN (Cyano) | Strongly Electron-Withdrawing | Can significantly increase activity |

| -OCH₃ (Methoxy) | Electron-Donating | Often decreases activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach helps in understanding the physicochemical properties that govern activity and in predicting the potency of new, unsynthesized molecules. mdpi.commdpi.com

The first step in QSAR modeling is to calculate molecular descriptors for each compound in the series. nih.gov These descriptors are numerical values that represent different aspects of a molecule's structure. For a series of benzamide analogues, relevant descriptors could include: mdpi.com

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic Descriptors: Dipole moment, polarizability (αe), charges on specific atoms. mdpi.com

Topological Descriptors: Molecular connectivity indices, topological diameter (TD). mdpi.com

Geometrical (3D) Descriptors: Surface area, volume, surface tension (ɣ), torsion energy (TE), and stretch energy (SE). mdpi.com

Once descriptors are calculated, a subset that is most correlated with biological activity is selected. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build the QSAR model. mdpi.comresearchgate.net An MLR model, for example, would take the form of an equation where the biological activity (e.g., pIC₅₀) is a linear function of the selected descriptors. mdpi.com

A robust QSAR model must not only fit the data it was trained on but also accurately predict the activity of new compounds. nih.gov Therefore, rigorous validation is essential. researchgate.net

Internal Validation: This process assesses the model's stability and robustness. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.com

External Validation: This is the most crucial test of a model's predictive power. The model is used to predict the biological activity of a set of compounds (the "test set") that were not used in its development. The predictive capability is measured by the external validation correlation coefficient (R²pred). An R²pred value greater than 0.6 is generally considered indicative of a model with good predictive power. mdpi.comscribd.com

The statistical significance of a developed QSAR model is judged by several parameters, with established thresholds for acceptability. mdpi.comresearchgate.net

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures how well the model fits the training data. | > 0.6 |

| Cross-validated R² (LOO) | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| External validation R² | R²pred | Measures the model's ability to predict a test set. | > 0.6 |

| Root Mean Square Error | RMSE | Measures the deviation between predicted and observed values. | As low as possible |

By applying these QSAR methodologies, researchers can effectively screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency and accelerating the drug discovery process.

Conformational Analysis and its Influence on SAR of this compound

Theoretical and crystallographic studies on related benzamides reveal that the torsion angle (ω) between the plane of the benzoyl group and the amide plane is a critical conformational parameter. nih.gov In many substituted benzamides, this angle deviates from zero, indicating a non-coplanar arrangement between the phenyl ring and the amide group. nih.gov This twisting is often a result of steric hindrance from substituents on the aromatic ring. In the case of this compound, the para-substituted propan-2-yl group is unlikely to cause significant steric clash that would force a large deviation from coplanarity.

Of greater conformational significance is the rotation around the N-C(pyridinyl) bond. The relative orientation of the 6-methylpyridin-2-yl group with respect to the benzamide core can significantly affect the molecule's shape and its ability to fit into a binding pocket. The presence of the methyl group at the 6-position of the pyridine ring can introduce steric hindrance, influencing the preferred dihedral angle. Crystal structures of related N-(pyridin-2-yl)benzamide derivatives show that the pyridine ring is often twisted out of the plane of the amide group. For instance, in N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, the amide C(O)-N bonds are twisted by approximately 27 degrees out of the plane of the central benzene (B151609) ring. uzh.ch

The interplay between the electronic effects of the nitrogen atom in the pyridine ring and potential intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. For example, an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen is a possibility, which would favor a more planar arrangement of the N-pyridinyl-amide moiety.

The biological activity of this compound and its analogues is intrinsically linked to their preferred conformation. A specific spatial arrangement of the aromatic rings and the amide linker is often required for optimal interaction with the target protein. Changes in conformation due to different substitution patterns can rationalize the observed SAR. For instance, the introduction of bulky substituents may force a change in the torsional angles, leading to a decrease in binding affinity if the new conformation is less complementary to the binding site. Conversely, substituents that favor a bioactive conformation could enhance activity.

The following table summarizes typical torsion angles observed in structurally related N-pyridinylbenzamide fragments from crystallographic and computational studies, which can serve as a model for the likely conformational space of this compound.

| Torsion Angle (Dihedral Angle) | Atoms Defining the Angle | Typical Observed Values (degrees) | Notes |

| ω1 | C(aromatic)-C(aromatic)-C(O)-N | 20-40 | Describes the twist of the benzoyl group relative to the amide plane. Influenced by steric effects of substituents on the benzoyl ring. |

| ω2 | C(O)-N-C(pyridinyl)-C(pyridinyl) | 15-35 | Describes the twist of the pyridinyl group relative to the amide plane. Significantly influenced by substituents on the pyridine ring, such as the 6-methyl group. |

| ω3 | C(aromatic)-C(O)-N-C(pyridinyl) | ~180 (trans) or ~0 (cis) | The amide bond itself is predominantly found in the more stable trans conformation. |

Computational and Theoretical Chemistry Applications to N 6 Methylpyridin 2 Yl 4 Propan 2 Yl Benzamide Research

Molecular Docking Studies of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is frequently employed to forecast the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. researchgate.net The process involves placing the ligand into the binding site of the target protein and evaluating the stability of the resulting complex using a scoring function, which estimates the binding affinity. scispace.commdpi.com

Given the structural motifs present in this compound, including the benzamide (B126) and pyridine (B92270) groups, several classes of proteins could be considered as potential biological targets. Research on analogous compounds has identified targets such as kinases, E3 ligases like Cereblon (CRBN), and various enzymes involved in metabolic or infectious diseases. nih.govnih.govnih.gov For instance, studies on similar N-pyridin-2-yl benzamide analogues have explored their potential as allosteric activators of glucokinase, while other benzamide-type molecules have been developed as binders for Cereblon. nih.govnih.govnih.gov Docking studies would be instrumental in predicting whether this compound could effectively bind to the active or allosteric sites of such proteins.

The primary output of a molecular docking simulation is the predicted binding pose of the ligand within the protein's active site, which reveals specific intermolecular interactions crucial for binding affinity and selectivity. For this compound, key interactions can be predicted based on its chemical structure.

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It would be expected to form hydrogen bonds with amino acid residues in the protein's binding pocket, such as aspartate, glutamate (B1630785), serine, or threonine. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. scispace.commdpi.com

Hydrophobic Interactions: The 4-(propan-2-yl)benzamide moiety and the 6-methylpyridin group provide significant hydrophobic surfaces. These would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding site. mdpi.com

Pi-Interactions: The two aromatic rings (benzene and pyridine) can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

A hypothetical docking study of this compound into a kinase binding site, for example, might yield the interactions detailed in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Aspartate (Side Chain C=O) | 2.1 |

| Hydrogen Bond (Acceptor) | Amide C=O | Serine (Side Chain O-H) | 1.9 |

| Hydrogen Bond (Acceptor) | Pyridine N | Lysine (Side Chain N-H) | 2.3 |

| Hydrophobic Interaction | Isopropyl Group | Valine, Leucine | 3.5 - 4.5 |

| π-π Stacking | Benzene (B151609) Ring | Phenylalanine | 3.8 |

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov If this compound were identified as a hit compound with promising, albeit modest, activity, virtual screening could be employed to discover analogues with potentially improved properties.

This process can be ligand-based or structure-based. In a ligand-based approach, the structure of this compound would be used as a template to search for molecules with similar 2D or 3D features. researchgate.net In a structure-based approach, the docked pose of the compound within its target protein would be used to screen for other molecules that can fit into the same binding pocket and replicate key interactions. mdpi.com This allows for the rapid, cost-effective identification of a focused set of compounds for subsequent experimental testing, accelerating the drug discovery process. meddiscoveries.org

| Analogue Name | Structural Modification from Parent Compound | Rationale for Modification |

|---|---|---|

| N-(6-methylpyridin-2-yl)-4-(cyclopropyl)benzamide | Isopropyl group replaced with a cyclopropyl (B3062369) group | Introduce conformational rigidity, potentially improving binding affinity. |

| N-(6-methylpyridin-2-yl)-4-(tert-butyl)benzamide | Isopropyl group replaced with a tert-butyl group | Increase hydrophobic interactions within the binding pocket. |

| 3-fluoro-N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide | Addition of a fluorine atom to the benzene ring | Alter electronic properties and potentially form specific halogen bonds. nih.gov |

| N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide | Addition of a methyl group to the pyridine ring | Probe for additional hydrophobic pockets and alter pyridine ring basicity. |

Molecular Dynamics Simulations of this compound in Biological Systems

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fimdpi.com An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and calculating the atomic trajectories by solving Newton's equations of motion. bohrium.com This provides critical information on the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.com

MD simulations are essential for assessing the stability of the interactions predicted by docking. mdpi.com By tracking the positions of the ligand and protein atoms over nanoseconds or microseconds, one can determine if the initial binding mode is maintained. The root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting docked position is a common metric used to quantify this stability. A low and stable RMSD value suggests a stable binding mode, whereas a high or fluctuating RMSD might indicate that the ligand is unstable in or dissociating from the binding pocket.

Furthermore, these simulations reveal the conformational flexibility of both the ligand and the protein. frontiersin.org this compound has several rotatable bonds, and MD can show which conformations are most favorable within the binding site. It can also capture subtle or significant conformational changes in the protein upon ligand binding, a phenomenon known as "induced fit," which is often crucial for biological activity. frontiersin.org

In many ligand-protein complexes, water molecules play a critical role in mediating interactions. bohrium.com MD simulations explicitly model the behavior of water molecules in and around the binding site. A water molecule can form a "water bridge," simultaneously creating hydrogen bonds with both the ligand and the protein, thereby stabilizing the complex. Docking studies often neglect the explicit role of water or treat it simplistically. MD simulations can identify these stable, bridging water molecules and provide a more accurate picture of the binding thermodynamics and interaction network that stabilizes the complex.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. nih.gov These methods can be applied to this compound to compute a variety of molecular properties that are fundamental to its reactivity and interactions with biological targets. inlibrary.uzscispace.com

Key properties that can be calculated include:

Molecular Geometry: Quantum calculations can determine the most stable three-dimensional conformation of the molecule in the gas phase or in a solvent.

Distribution of Electron Density: This reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding electrostatic interactions and reactivity.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrophilic or nucleophilic interactions.

These calculations provide a deeper understanding of the intrinsic properties of this compound, which complements the insights gained from classical methods like docking and MD simulations. researchgate.net

| Calculated Property | Description | Predicted Significance for Biological Activity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Indicates potential for charge-transfer interactions with the protein target. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Indicates susceptibility to nucleophilic attack and ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and molecular stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form long-range electrostatic interactions with the target. |

| Atomic Charges | Calculated partial charge on each atom. | Helps in parameterizing force fields for MD simulations and identifying sites for electrostatic interactions. |

Electronic Structure and Reactivity Analysis (e.g., HOMO-LUMO)

The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.netmdpi.com A small energy gap suggests that the molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO across the molecular structure. Typically, in such benzamide derivatives, the HOMO is localized on the more electron-rich aromatic rings, while the LUMO may be distributed across the entire molecule, particularly the amide linkage and pyridine ring, indicating potential sites for nucleophilic and electrophilic attacks. nih.gov This charge transfer interaction is crucial for understanding the molecule's potential biological activity. materialsciencejournal.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These quantum chemical parameters provide a more detailed picture of the molecule's reactivity profile.

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic nature of the molecule. mdpi.commaterialsciencejournal.org | A higher value indicates a stronger electrophile. |

This table presents a qualitative prediction based on typical results for similar benzamide structures analyzed via DFT methods. Actual values would require specific calculations for the target molecule.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their structural characterization. nih.govnih.gov Theoretical calculations can generate predicted spectra that can be compared with experimental data to confirm the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum-chemical calculations can accurately predict the 1H and 13C NMR chemical shifts. researchgate.netnih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons on the methylpyridine and isopropylbenzene rings, as well as the amide proton. These predicted shifts are invaluable for assigning the signals in an experimental spectrum. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. materialsciencejournal.orgbiointerfaceresearch.com The calculations identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group of the amide. materialsciencejournal.org For this compound, TD-DFT would likely predict significant absorption bands in the UV region.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Feature | Predicted Region/Value |

|---|---|---|

| 1H NMR | Amide proton (N-H) | ~10.0 - 11.0 ppm (deshielded) |

| Aromatic protons | ~7.0 - 8.5 ppm | |

| Isopropyl CH proton | Septet, ~3.0 ppm | |

| Methyl protons (pyridine & isopropyl) | Singlets/Doublet, ~1.2 - 2.5 ppm | |

| 13C NMR | Carbonyl carbon (C=O) | ~165 - 175 ppm |

| Aromatic carbons | ~110 - 155 ppm | |

| Isopropyl & methyl carbons | ~20 - 40 ppm | |

| UV-Vis | λmax (π → π* transitions) | ~250 - 350 nm |

| IR | N-H stretch | ~3200 - 3400 cm-1 |

| C=O stretch (Amide I) | ~1650 - 1690 cm-1 |

Note: The predicted values are estimates based on computational studies of similar benzamide and pyridine derivatives. The exact values depend on the computational method, basis set, and solvent model used.

In Silico Profiling of this compound for Pre-clinical Properties

Before a compound advances to clinical trials, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. mdpi.comnih.gov In silico ADMET prediction provides an early assessment of a compound's drug-likeness and potential liabilities, helping to reduce late-stage failures in drug development. nih.gov

Computational models can predict a wide range of physicochemical and pharmacokinetic properties based on the molecule's structure. mdpi.com For this compound, these predictions are critical for evaluating its potential as an orally administered drug targeting the central nervous system (CNS). nih.gov

Key predicted properties include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds adhering to these rules generally have a higher probability of being orally bioavailable.

Gastrointestinal (GI) Absorption: High intestinal absorption is crucial for oral drugs. mdpi.com

Blood-Brain Barrier (BBB) Permeability: For CNS-active drugs, the ability to cross the BBB is essential. mdpi.com This is often predicted as a LogBB value.

CYP450 Enzyme Inhibition: Predicting whether the compound inhibits key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) is important for assessing potential drug-drug interactions. mdpi.commdpi.com

Toxicity: Models can predict various toxicities, such as AMES toxicity (mutagenicity), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.comnih.gov

Table 3: Predicted In Silico Pre-clinical Profile for this compound

| Property Class | Parameter | Predicted Outcome | Significance |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |

| LogP | 2 - 5 | Optimal for oral absorption and permeability nih.gov | |

| H-bond Donors | 1 | Adheres to Lipinski's Rule | |

| H-bond Acceptors | 2 | Adheres to Lipinski's Rule | |

| Absorption & Distribution | Human Intestinal Absorption | High (>85%) | Good potential for oral bioavailability mdpi.com |

| BBB Permeability (LogBB) | Positive value | Predicted to cross the blood-brain barrier mdpi.com | |

| CNS Permeability (LogPS) | Within optimal range | Indicates potential for CNS activity mdpi.com | |

| Metabolism | CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions mdpi.com |

| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions mdpi.com | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity mdpi.com |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity mdpi.com |

This table is a representative profile based on in silico predictions for structurally related benzamide compounds. The specific values are derived from computational models and serve as an early-stage assessment.

Pre Clinical in Vitro and in Vivo Biological Activity Studies of N 6 Methylpyridin 2 Yl 4 Propan 2 Yl Benzamide Excluding Clinical Data

In Vitro Efficacy Studies of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide Analogues

While direct in vitro efficacy studies for this compound are not available, research on the broader class of benzamide (B126) derivatives indicates a wide range of potential pharmacological effects. nanobioletters.com

Cell-based Assays for Specific Biological Activities (e.g., anti-inflammatory, anticancer, antimicrobial)

Cell-based assays are crucial for determining the biological effects of a compound at the cellular level. For classes of compounds related to this compound, these assays have revealed potential anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity: Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key players in inflammatory diseases. nih.gov Studies on certain N-pyridinyl acetamide (B32628) analogues have shown they can inhibit TNF-α- and IL-6-induced cell adhesion, suggesting a potential mechanism for anti-inflammatory effects. nih.gov

Anticancer Activity: Research into various benzamide derivatives has uncovered potential anticancer activities. For instance, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized and evaluated for their ability to inhibit protein kinases, which are often dysregulated in cancer. nih.gov Some of these compounds have demonstrated inhibitory activity against various cancer cell lines. nih.gov

Antimicrobial Activity: The benzamide scaffold is present in many compounds with demonstrated antimicrobial properties. nanobioletters.com Studies on N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides have shown them to be moderately good inhibitors of both gram-negative and gram-positive bacteria. researchgate.net Similarly, another study focused on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide also reported antibacterial activity. researchgate.net

Table 1: Examples of Biological Activities Observed in Structurally Related Benzamide Derivatives

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Anti-inflammatory | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | Showed a positive relationship between inhibitory activities against TNF-α-induced and IL-6-induced adhesion. nih.gov |

| Anticancer | 4-Methylbenzamide derivatives with purine (B94841) substitutes | Exhibited inhibitory activity against several cancer cell lines. nih.gov |

| Antimicrobial | N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives | Acted as moderately good inhibitors against four gram-negative and two gram-positive bacteria. researchgate.net |

Enzyme-based Assays for Target Engagement

Enzyme-based assays are fundamental in drug discovery to understand if a compound interacts with its intended molecular target. For compounds analogous to this compound, enzyme inhibition is a common mechanism of action.

One significant area of research for N-pyridin-2-yl benzamide analogues is in the context of metabolic diseases, specifically as allosteric activators of glucokinase (GK). nih.govresearchgate.net Glucokinase is a key enzyme in regulating blood glucose levels. nih.govresearchgate.net A series of novel N-pyridin-2-yl benzamide analogues were synthesized and evaluated in vitro for GK activation, with several compounds showing excellent activity. nih.gov

High-Throughput and High-Content Screening Applications

High-throughput screening (HTS) is a key methodology in early drug discovery that allows for the rapid testing of thousands to millions of compounds to identify active chemical matter. embopress.orgnih.gov This technology is utilized to screen diverse compound libraries, including those from combinatorial chemistry, against various biological targets. nih.gov

HTS can be applied in various formats:

Target-Based Screening: Identifying compounds that interact with a specific molecular target, such as an enzyme or receptor. mdpi.com

Phenotypic Screening: Assessing the effect of compounds on whole cells or organisms to identify agents that produce a desired physiological change. mdpi.com

Modern HTS platforms often integrate automated synthesis and advanced analytical techniques like mass spectrometry to accelerate the discovery process. embopress.orgnih.gov While there is no specific public data on this compound being identified through HTS, this method is commonly used to discover novel, biologically active molecules within large chemical libraries that could include such benzamide structures. chemrxiv.org

In Vivo Efficacy Models of this compound (Pre-clinical Animal Models)

Information regarding in vivo efficacy studies for the specific compound this compound is not available in the public domain. However, preclinical animal models are a critical step in drug development to assess the efficacy and biological response to a new chemical entity.

For the broader class of N-pyridin-2-yl benzamide analogues, in vivo studies have been conducted. For example, selected molecules that showed promising in vitro glucokinase activation were further evaluated for their antihyperglycemic potential using an oral glucose tolerance test (OGTT) in rats. nih.gov Several of these analogues demonstrated a significant reduction in blood glucose levels. nih.gov Other research on different benzamide derivatives has identified potent antipsychotic-like effects in various animal models. nih.gov

Pharmacodynamic Biomarkers for this compound Activity

Pharmacodynamic (PD) biomarkers are used to demonstrate that a compound is engaging with its intended biological target and producing a measurable effect. There are no specific PD biomarkers identified for this compound.

In preclinical studies of related compounds, various PD biomarkers are employed. For example, in the development of an EZH2 inhibitor, robust antitumor activity was correlated with pharmacodynamic target engagement in a specific lymphoma cell line xenograft model. acs.org For a cMet receptor tyrosine kinase inhibitor, a mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) analysis was used to assess the relationship between the drug, a biomarker (phosphorylated cMet), and the ultimate outcome (tumor growth inhibition).

Dose-Response Relationships in Pre-clinical Models

Establishing a dose-response relationship is essential to understand the potency and efficacy of a potential therapeutic agent. This involves testing a range of doses in preclinical models to observe the magnitude of the biological response.

No specific preclinical dose-response data is available for this compound. In studies of analogous compounds, dose-response relationships are a key component of the evaluation. For instance, in the development of a selective M1 positive allosteric modulator (PAM), extensive profiling was conducted to understand the relationship between the dose, efficacy, and potential side effects. nih.gov Similarly, preclinical PK/PD models are often developed to describe the relationship between drug concentration and effect, which helps in translating findings from animal models to potential human dosing regimens. nih.gov

Mechanistic Validation in Complex Biological Systems

Following a comprehensive review of publicly available scientific literature, no specific studies containing data on the mechanistic validation of this compound using gene knockout/knockdown, proteomic, or metabolomic analyses were identified. While research exists on other benzamide derivatives and compounds with similar structural motifs, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules.

Therefore, the following subsections remain without detailed research findings as no specific data for this compound could be retrieved.

Gene Knockout/Knockdown Studies

No publicly available research data from studies involving gene knockout or knockdown to validate the mechanism of action of this compound could be located. Such studies would typically involve the use of technologies like CRISPR-Cas9 or RNA interference (siRNA, shRNA) to eliminate or reduce the expression of a putative target gene, followed by the assessment of the compound's activity. The absence of such data indicates a gap in the current understanding of the specific gene interactions that may be critical for the biological activity of this compound.

Proteomic and Metabolomic Analysis in Treated Systems

There is no available data from proteomic or metabolomic analyses of biological systems treated with this compound. Proteomic studies would provide insights into the global changes in protein expression and post-translational modifications, helping to identify the compound's direct targets and affected signaling pathways. Similarly, metabolomic analysis would reveal alterations in the cellular metabolic profile, indicating which metabolic pathways are perturbed by the compound. The lack of such studies means that the broader cellular and metabolic impact of this compound remains uncharacterized.

Future Research Directions and Unaddressed Academic Questions for N 6 Methylpyridin 2 Yl 4 Propan 2 Yl Benzamide

Development of Novel and More Efficient Synthetic Routes

While initial synthetic pathways to N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide and its analogs have been established, the development of more efficient and scalable synthetic routes is a crucial next step for facilitating broader research and potential future applications. Current methods for creating N-aryl benzamides often involve the coupling of a carboxylic acid derivative with an amine. researchgate.netresearchgate.net One common approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the corresponding amine. nih.gov

Table 1: Potential Synthetic Route Improvements

| Current Approach | Potential Improvement | Rationale |

| Multi-step synthesis with purification at each stage | One-pot synthesis | Reduces reaction time, solvent usage, and waste generation. |

| Use of stoichiometric activating agents | Catalytic methods | Increases efficiency and reduces waste. |

| Traditional heating | Microwave-assisted synthesis | Can lead to shorter reaction times and higher yields. researchgate.net |

| Standard organic solvents | Green solvents (e.g., ethanol, water) | Reduces environmental impact. researchgate.net |

Identification of Additional Biological Targets and Off-Targets

A comprehensive understanding of a compound's biological activity necessitates the identification of its primary targets as well as any potential off-targets. For N-pyridin-2-yl benzamide (B126) analogues, glucokinase has been identified as a key biological target, with these compounds acting as allosteric activators. nih.govdiabetesjournals.org However, the vastness of the proteome suggests that this compound may interact with other proteins, leading to either beneficial therapeutic effects or undesirable side effects.

Future research should employ a variety of screening methods to elucidate the full target profile of this compound. This could include high-throughput screening against panels of kinases and other enzymes, as benzamide and pyridine (B92270) moieties are common pharmacophores in kinase inhibitors. tandfonline.comnih.gov Affinity chromatography and other proteomic techniques can also be utilized to identify binding partners in a more unbiased manner. nih.gov Understanding off-target effects is critical for predicting potential toxicities and for designing more selective second-generation compounds. drugtargetreview.com

Exploration of this compound in Emerging Therapeutic Areas (Pre-clinical)

Given that analogues of this compound have shown activity as glucokinase activators, the most apparent therapeutic area for exploration is type 2 diabetes. nih.govdiabetesjournals.org Preclinical studies in animal models of diabetes would be essential to evaluate its efficacy in regulating blood glucose levels and improving insulin (B600854) sensitivity. diabetesjournals.org

Beyond diabetes, the diverse biological activities of benzamide and pyridine derivatives suggest potential applications in other therapeutic areas. researchgate.netrsc.org For instance, many kinase inhibitors containing these scaffolds are used in oncology. nih.gov Therefore, preclinical evaluation of this compound in various cancer cell lines and xenograft models could reveal novel anti-cancer properties. nih.gov Additionally, some benzamide derivatives have shown activity as anti-inflammatory, analgesic, and antimicrobial agents, warranting investigation into these areas as well. researchgate.net

Advanced In Vitro and In Vivo Model Development for Deeper Mechanistic Understanding

To gain a more profound understanding of the mechanism of action of this compound, the development and utilization of advanced in vitro and in vivo models are imperative. Standard in vitro assays, such as enzyme activity assays and cell-based reporter assays, provide a foundational understanding of a compound's direct effects. researchgate.nettandfonline.com However, more complex models can offer insights into its function in a more physiologically relevant context.

The use of primary human cells, such as hepatocytes or pancreatic islets for glucokinase activators, can provide more translatable data than immortalized cell lines. scienceopen.com Three-dimensional cell culture models, or organoids, can further bridge the gap between in vitro and in vivo studies by recapitulating the complex cellular architecture and interactions of tissues. For in vivo studies, beyond standard rodent models, the use of genetically engineered mouse models (GEMMs) that more accurately reflect human disease can provide a more robust assessment of efficacy and mechanism.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

A systems biology approach, integrating various "omics" data, can provide a holistic view of the cellular and systemic effects of this compound. nih.govnih.govbenthamscience.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can move beyond a single target and understand the broader network-level perturbations caused by the compound. nih.govmdpi.comnih.gov

For example, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with the compound can reveal changes in gene expression that point towards the pathways being modulated. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomic analysis can shed light on alterations in metabolic pathways. aspect-analytics.com Integrating these datasets can help to build comprehensive models of the compound's mechanism of action, identify potential biomarkers of response, and predict potential side effects. drugtargetreview.com

Strategies for Improving Selectivity and Optimizing Academic Performance (Potency, Stability)

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a compound while minimizing its undesirable ones. patsnap.com For this compound, future research should focus on strategies to improve its selectivity for its primary target(s) and to optimize its potency and metabolic stability.

Structure-activity relationship (SAR) studies are fundamental to this process, involving the synthesis and testing of a series of analogues to identify which structural features are key for activity and selectivity. patsnap.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of these analogues. nih.gov Strategies to enhance selectivity could include targeting less conserved regions of the target protein or designing bivalent inhibitors that bind to both the active site and a secondary site. tandfonline.comtandfonline.com Efforts to improve metabolic stability might involve modifying sites on the molecule that are susceptible to metabolism by cytochrome P450 enzymes. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions between 4-(propan-2-yl)benzoyl chloride and 6-methylpyridin-2-amine derivatives. Key steps include:

- Intermediate preparation : Activation of carboxylic acids using thionyl chloride to form acyl chlorides.

- Coupling reaction : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen) with base (e.g., Na₂CO₃) in solvents like DMF or THF.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

- Characterization : Confirmed via / NMR (chemical shifts for aromatic protons at δ 7.2–8.5 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and GC-MS (molecular ion peak matching calculated molecular weight) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Primary techniques :

- NMR spectroscopy : Assign aromatic proton environments (e.g., pyridinyl vs. benzamide protons) and confirm substitution patterns.

- X-ray crystallography : Resolves ambiguities in stereochemistry; used for compounds with low solubility or crystallinity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈N₂O) with <2 ppm error .

- Secondary validation : Elemental analysis (C, H, N within ±0.4% of theoretical values) and IR for functional group identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Experimental design :

- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across assays (e.g., enzyme inhibition vs. cell viability).

- Control normalization : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO <0.1%).

- Data analysis :

- Statistical validation : ANOVA with post-hoc tests (e.g., Duncan’s test) to compare replicates and minimize false positives .

- Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) for target proteins .

Q. What strategies improve the selectivity of this compound for kinase targets versus off-target receptors?